4-Chloro-3-(trifluoromethyl)aniline

Overview

Description

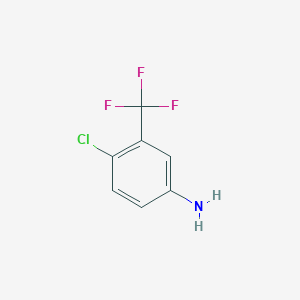

4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4, molecular formula C₇H₅ClF₃N) is an aromatic amine featuring a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the amino (-NH₂) group . With a molecular weight of 195.569 g/mol, this compound is widely utilized as a key intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it is critical in synthesizing regorafenib, a tyrosine kinase inhibitor used in cancer therapy . Its structural uniqueness arises from the electron-withdrawing effects of the -CF₃ and -Cl groups, which modulate reactivity, acidity (pKa ~2.5–3.0 for the NH₂ group), and solubility (logP ~2.8) .

Preparation Methods

Nitration-Hydrogenation-Salification Method

Nitration of 1-Chloro-2-Trifluoromethylbenzene

The synthesis begins with nitration of 1-chloro-2-trifluoromethylbenzene using a mixture of concentrated nitric acid (68%) and sulfuric acid (vitriol oil) at 40–50°C for 3.5 hours . This regioselective reaction targets the para position relative to the chlorine substituent, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene. Post-treatment involves quenching with ice water, filtration, and recrystallization from ethanol to achieve 92% purity .

Key Data:

Hydrogenation Reduction

The nitro intermediate undergoes catalytic hydrogenation using 10% Pd-C in methanol under hydrogen atmosphere at room temperature . This step reduces the nitro group to an amine, forming 4-chloro-3-(trifluoromethyl)aniline. Reaction completion is monitored via TLC, with Pd-C recovery exceeding 95% for reuse .

Key Data:

Salification for Stability

To enhance stability, the freebase amine is converted to its hydrochloride salt by bubbling HCl gas through a solution in diethyl ether. Excess HCl is neutralized with NaOH to minimize environmental release .

Key Data:

Catalytic Reduction of Nitro Precursors

Fe Nanoparticle-Catalyzed Reduction

An alternative to hydrogenation employs iron nanoparticles (Fe NPs) to reduce 4-chloro-3-(trifluoromethyl)nitrobenzene. Using hydrazine hydrate (N₂H₄·H₂O) as a reducing agent in ethanol at 60°C, this method achieves near-quantitative yields without noble metal catalysts .

Key Data:

Comparative Catalyst Performance

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Pd-C | 25°C | 8 h | 94% |

| Fe NPs | 60°C | 2 h | 98% |

| Raney Ni | 80°C | 6 h | 82% |

Fe NPs outperform Pd-C in both speed and yield, though Pd-C remains preferred for large-scale hydrogenation due to established infrastructure .

Halogenation-Amination Routes

Direct Chlorination of 3-Trifluoromethylaniline

Chlorination of 3-trifluoromethylaniline with Cl₂ gas in CCl₄ at 0°C introduces the chloro group at the 4-position. This method requires strict temperature control to avoid polychlorination byproducts .

Key Data:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling of 4-chloro-3-(trifluoromethyl)benzene with ammonia utilizes Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C . This method bypasses nitro intermediates but faces challenges in ammonia handling.

Key Data:

Industrial-Scale Optimization

Continuous Flow Nitration

Industrial plants adopt continuous flow reactors for nitration, enhancing heat dissipation and reducing reaction time to 30 minutes. Automated systems adjust HNO₃ feed rates in real-time to maintain >90% conversion .

Solvent Recycling

Methanol from hydrogenation steps is distilled and reused, reducing waste by 70%. Closed-loop systems achieve 98% solvent recovery, aligning with green chemistry principles .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group readily undergoes acylation to form amides, a critical step in drug intermediate synthesis.

Example 1: Formation of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

-

Reagents : Pivaloyl chloride, 4-dimethylaminopyridine (DMAP), triethylamine (NEt₃)

-

Conditions : Reaction in dichloromethane (DCM) at reflux for 12 hours .

-

Yield : Not explicitly reported, but the product is isolated as a pure yellow solid.

Example 2: Synthesis of N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide

-

Reagents : 2-Ethoxy-6-pentadecyl-benzoyl chloride, triethylamine

-

Yield : Product isolated via chromatography with m/z 344.4 (M+1) .

Diazotization and Subsequent Transformations

The amine group can be diazotized to form diazonium salts, enabling nucleophilic substitution or coupling reactions.

Example: Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

-

Reagents : HCl, sodium nitrite, tetrafluoroboric acid

-

Conditions : Diazotization at 0°C, followed by decomposition at 140–180°C .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | HCl, NaNO₂, 0°C | Formation of diazonium salt |

| Decomposition | HBF₄, heat (140–180°C) | Substitution with fluorine |

Urea and Carbamate Formation

The amine reacts with isocyanates or carbonylating agents to form ureas, key motifs in kinase inhibitors.

Example: Reaction with Triphosgene to Form 4-Chloro-3-(trifluoromethyl)phenylisocyanate

-

Reagents : Triphosgene, DMAP catalyst

-

Conditions : Reaction in 1,2-dichloroethane at −5°C to 5°C, followed by reflux .

Key Data :

Hydrogenation and Reduction

Though less common, the nitro derivative of this compound can be reduced back to the amine under catalytic conditions.

Example: Reduction of 4-Nitro-2-trifluoromethylchlorobenzene

-

Reagents : Hydrazine hydrate, FeCl₃·6H₂O, activated carbon

Comparative Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of pharmaceuticals, particularly anticancer drugs like Sorafenib. The compound's structural properties enable it to modulate enzyme activity, making it a potential lead compound for drug development targeting specific biological pathways .

Case Study: Sorafenib Synthesis

- Objective : To synthesize Sorafenib using this compound as a precursor.

- Method : The compound undergoes various chemical reactions to form the active pharmaceutical ingredient.

- Outcome : Successful synthesis of Sorafenib, demonstrating the compound’s utility in cancer treatment.

Agrochemicals

The compound is also used in the formulation of agrochemicals. Its ability to interact with biological macromolecules allows it to function as an effective agent in pest control formulations. This application leverages its reactivity to design compounds that can inhibit specific enzymes in pests.

Chemical Synthesis

In addition to its medicinal uses, this compound is employed as a building block in organic synthesis. It participates in various chemical reactions such as nucleophilic substitutions and cyclization reactions, which are crucial for developing complex organic molecules .

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Reacts with nucleophiles to form thiourea derivatives. |

| Addition Reactions | Participates in addition reactions with compounds containing active hydrogen atoms. |

| Cyclization Reactions | Used in synthesizing heterocyclic compounds. |

Biochemical Research

The compound is utilized in biochemical research for modifying biomolecules like proteins and peptides. This application aids in studying the structure and function of these biomolecules, providing insights into their roles in various biological processes .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For instance, it can act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzene ring significantly influences electronic, steric, and solubility properties. Below is a comparison with halogenated analogs:

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group enhances the electron deficiency of the aromatic ring, making the NH₂ group more acidic. Chlorine, being moderately electron-withdrawing, further amplifies this effect compared to fluorine .

- Steric and Solubility Trends : Larger halogens (Br, I) increase molecular weight and lipophilicity (higher logP), reducing aqueous solubility but improving membrane permeability in bioactive compounds .

- Vibrational Properties: Infrared and Raman studies reveal that heavier halogens (Br, I) lower vibrational frequencies due to increased atomic mass, impacting non-linear optical (NLO) material performance .

Amidation and Coupling Reactions

- This compound : Reacts with isocyanates to form diarylureas with potent antimicrobial activity (e.g., compound 12 in ). Its chlorine substituent facilitates nucleophilic aromatic substitution (SNAr) in the presence of strong bases .

- 4-Bromo-3-(trifluoromethyl)aniline : Bromine’s superior leaving-group ability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogs .

- 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline: The phenoxy group introduces steric hindrance, slowing reaction rates but enabling regioselective transformations .

Structural Modifications and Functional Group Additions

- Phenoxy-Substituted Analogs: Adding a phenoxy group (e.g., 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline) increases steric bulk, altering crystal packing and solubility. This modification is exploited in kinase inhibitors to improve selectivity .

- Heterocyclic Derivatives : Pyrazine and indoline hybrids (e.g., compounds 9 and 13k in ) demonstrate that the chloro-CF₃ motif enhances metabolic stability and target engagement in autophagy inhibitors .

Biological Activity

4-Chloro-3-(trifluoromethyl)aniline, a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various studies and findings.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing various pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of aniline have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and thus antibacterial efficacy .

Antifungal Activity

Studies have reported that certain aniline derivatives possess antifungal activity against pathogens such as Candida albicans. The imine linkage in related compounds has been associated with increased antifungal properties, suggesting a potential for this compound in treating fungal infections .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor activity. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The trifluoromethyl group may enhance the compound's interaction with enzymes or receptors involved in bacterial or fungal metabolism. Additionally, the electron-withdrawing nature of the chlorine and fluorine atoms may influence the compound's reactivity and binding affinity to target sites.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-3-(trifluoromethyl)aniline, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via chlorination of precursor anilines or through multi-step reactions involving trifluoromethylation. For example, 2-chloro-3-(trifluoromethyl)aniline can be chlorinated using reagents like Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to yield the target compound . Alternative routes involve coupling reactions with aryl halides using palladium catalysts in inert solvents (e.g., THF or DMF) at 80–100°C . Yields range from 83% to 92%, depending on purification methods (e.g., chromatography or crystallization) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Peaks for aromatic protons appear in δ 6.2–7.5 ppm, with splitting patterns reflecting substituent positions .

- Mass Spectrometry : Molecular ion peaks at m/z 209.5 (M⁺) confirm the molecular formula C₇H₄ClF₃N .

- X-ray Diffraction : Resolves crystal packing and bond angles, particularly for derivatives like Schiff bases .

- Refractive Index and Density : Measured as n²⁰/D 1.466 and 1.393 g/mL, respectively, to verify purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to EC No. 1907/2006 guidelines:

- Use PPE (nitrile gloves, chemical goggles) due to skin/eye irritation risks .

- Conduct hazard training focusing on spill management and emergency rinsing (eye wash stations, safety showers) .

- Store in ventilated areas away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like N-alkylated or Schiff base analogs?

- Methodological Answer :

- Catalyst Screening : In(OTf)₃ in ethanol/isopropanol (1:1 v/v) at room temperature improves yields (72–100%) for Schiff bases by stabilizing intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while protic solvents (MeOH) favor condensation reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in multi-step syntheses, such as during Sorafenib intermediate preparation .

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- The -CF₃ group is strongly electron-withdrawing (-I effect), directing EAS to the meta position, while the -Cl group (moderate -I/+M) competes for ortho/para activation. Computational studies (e.g., NBO analysis) show reduced electron density at the para position relative to -CF₃, explaining preferential nitration at C-5 in derivatives .

Q. How should researchers address contradictions in reported NMR chemical shifts for derivatives like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one?

- Methodological Answer :

- Solvent and Concentration Effects : Compare data acquired in CDCl₃ vs. DMSO-d₆; proton exchange in polar solvents can shift NH peaks by 0.3–0.5 ppm .

- Dynamic Effects : Conformational flexibility in propan-1-one derivatives may split signals (e.g., δ 3.85–4.42 ppm for CH₂ groups) .

- Referencing Practices : Cross-validate with internal standards (TMS) and report solvent/temperature conditions explicitly .

Q. What is the role of this compound in the multi-step synthesis of kinase inhibitors like Sorafenib?

- Methodological Answer :

- Key Intermediate : Reacts with 4-hydroxyphenyl urea under basic conditions (K₂CO₃ in DMF) to form the urea linkage critical for kinase binding .

- Purification Challenges : Residual amines require silica gel chromatography (ethyl acetate/hexane eluent) to achieve >95% purity .

- Scale-up Considerations : Continuous flow reactors reduce reaction times from 72 h to <24 h while maintaining yields (~74%) .

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPDJZINBYYZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059804 | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-51-4 | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000N5814MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.